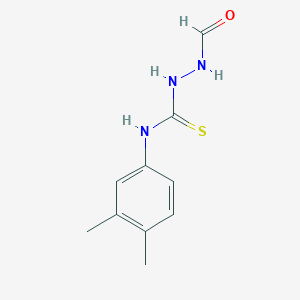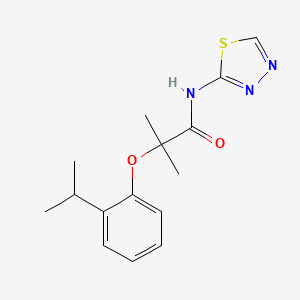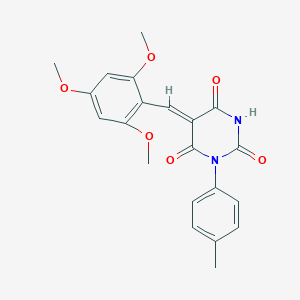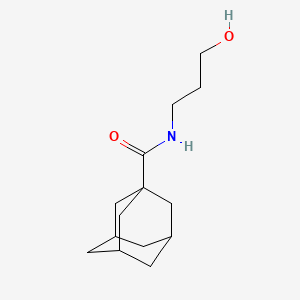
N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide, also known as DMFC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. DMFC belongs to the class of thiosemicarbazones, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide is not fully understood. However, it has been reported to act as an inhibitor of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA. N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has also been reported to exhibit antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis. Additionally, N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has also been shown to exhibit potent biological activity, making it an attractive candidate for drug development.
However, there are some limitations to the use of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide-based drugs for the treatment of cancer, tuberculosis, and malaria. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide, which can help in the development of more potent and specific drugs. Additionally, the use of N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide as a diagnostic agent for Alzheimer's disease warrants further investigation.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anticancer, antitubercular, and antimalarial activities. N-(3,4-dimethylphenyl)-2-formylhydrazinecarbothioamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-4-9(5-8(7)2)12-10(15)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQROUCFYYISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4819495.png)
![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4819514.png)

![N-(2,4-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4819525.png)


![2-[(4-chlorobenzyl)thio]-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819540.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B4819543.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4819546.png)


